molecular formula C15H11BrO2 B043490 4-(Bromomethyl)benzil CAS No. 18189-19-0

4-(Bromomethyl)benzil

Cat. No. B043490
CAS RN: 18189-19-0
M. Wt: 303.15 g/mol
InChI Key: QELAVTMDKHSMOP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzil, also known as 4-bromobenzyl bromide, is an organobromine compound with the molecular formula C7H6Br2. It is a colorless liquid that is soluble in water and polar organic solvents. This compound has a wide range of applications in both scientific research and industrial processes.

Scientific Research Applications

  • Synthesis of Trisubstituted 1,4-Benzodiazepine-2,3-diones : Polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid has been used for synthesizing trisubstituted 1,4-benzodiazepine-2,3-diones in excellent yield and purity through a four-step sequence (Zhang, Lou, & Saneii, 2004).

  • Rhodium-Catalyzed Synthesis of 4-Bromo-1,2-dihydroisoquinolines : This method enables the synthesis of highly functionalized compounds by forming bromonium ylides through intramolecular nucleophilic attack of benzyl bromide (He et al., 2016).

  • Synthesis of Novel Chelating Ligands : A novel synthesis of 4,4'-bis[4"-phenoxy(15 crown-5)methyl]benzil provides a strategy for synthesizing new chelating ligands with potential biomedical and molecular magnetism applications (Goek, Ocak, & Sentuerk, 1999).

  • Drug Development : Synthesis of 4-Benzoyl-N-dodecyl-N,N-dimethyl Benzenemethanammonium Bromide with high purity and yield suggests its potential as a novel drug (Wei-jian, 2008).

  • Synthesis of Benzil-o-carboxylate Derivatives and 4-bromoisocoumarins : This process involves neighboring ester-participating bromocyclizations of o-alkynylbenzoates, with two oxygen atoms in keto carbonyl (Yuan et al., 2017).

  • Chemical Reactivity and Structure Analysis : The study of 4-bromo-3-(methoxymethoxy) benzoic acid's structure and vibrational analysis provides insights into its properties and reactivity, influenced by solvent (Yadav et al., 2022).

  • Synthesis of Methyl 4-(bromomethyl)benzoate : This compound can be synthesized with a yield of 90.5% under specific conditions, indicating its potential for large-scale production (Yun-mei, 2012).

  • Electrochemical Reduction and Oxidation : The degradation of 4-bromophenol using Pd-Fe/graphene cathodes in water treatment illustrates its role in reducing toxicity and ensuring detoxification (Xu et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “4-(Bromomethyl)benzaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

4-(Bromomethyl)benzil is a compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling reaction .

Mode of Action

The mode of action of this compound involves its interaction with organoboron reagents in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway is widely applied in carbon–carbon bond forming reactions . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is crucial in the synthesis of various organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of various organic compounds, contributing to the advancement of organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, play a crucial role in the success of the reaction . Additionally, the stability of the organoboron reagents, which are generally environmentally benign, also influences the efficacy and stability of this compound .

properties

IUPAC Name

1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-10-11-6-8-13(9-7-11)15(18)14(17)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELAVTMDKHSMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939499
Record name 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18189-19-0
Record name 1-[4-(Bromomethyl)phenyl]-2-phenyl-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18189-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(Bromomethyl)phenyl)phenylethanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(bromomethyl)phenyl]phenylethanedione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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